Product packaging for 8-Bromo-4-hydroxy-2H-chromen-2-one(Cat. No.:)

8-Bromo-4-hydroxy-2H-chromen-2-one

Cat. No.: B11870539
M. Wt: 241.04 g/mol
InChI Key: WSZGBQHCSAAYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-4-hydroxy-2H-chromen-2-one is a brominated hydroxycoumarin derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers utilize 4-hydroxycoumarin derivatives as key starting materials for synthesizing a diverse range of biologically active heterocycles, including pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . The structural motifs derived from this chemical class have demonstrated significant cytotoxic effects against various human cancer cell lines, such as gastric (NUGC), colon (DLD1), and liver cancers (HA22T, HEPG2) in in vitro studies . Furthermore, novel coumarin derivatives are actively investigated for their antimicrobial properties, showing significant activity against several tested microorganisms . The bromine atom at the 8-position offers a distinct site for further functionalization, enabling the construction of complex molecular architectures for drug discovery and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrO3 B11870539 8-Bromo-4-hydroxy-2H-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrO3

Molecular Weight

241.04 g/mol

IUPAC Name

8-bromo-4-hydroxychromen-2-one

InChI

InChI=1S/C9H5BrO3/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,11H

InChI Key

WSZGBQHCSAAYKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=O)C=C2O

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Bromo 4 Hydroxy 2h Chromen 2 One and Its Analogs

Established Synthetic Pathways to the 4-Hydroxycoumarin (B602359) Core Structure

The 4-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous pharmaceuticals. rsc.org Several classical and modern synthetic methods have been established for its construction.

One of the most conventional approaches involves the use of phenols or 2'-hydroxyacetophenones as starting materials. sciepub.com For instance, the reaction of 2'-hydroxyacetophenone (B8834) with acylating agents like diethyl carbonate or dimethyl carbonate in the presence of a strong base, such as sodium hydride, yields the 4-hydroxycoumarin core. The choice of an anhydrous solvent like toluene (B28343) or xylene is crucial for the success of this reaction. arabjchem.org

Another widely used method is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. researchgate.net Various acids, including sulfuric acid, hydrochloric acid, and phosphorus pentoxide, have been employed for this purpose. researchgate.net A modification of this involves the condensation of phenol with malonic acid using a mixture of anhydrous zinc chloride and phosphorus oxychloride. sciepub.com

The reaction between phenol and Meldrum's acid under solvent-free conditions provides a pathway to 3-oxo-3-phenoxypropanoic acid, which can then be cyclized to 4-hydroxycoumarin using Eaton's reagent or polyphosphoric acid. arabjchem.org Additionally, the cleavage of 4-allyl-coumarinyl ether using a palladium catalyst on activated carbon with ammonium (B1175870) formate (B1220265) is another reported synthetic route. sciepub.com A simple and efficient method for obtaining 4-hydroxycoumarin involves the deacylation of 3-acetyl-4-hydroxycoumarin using hydrochloric acid, resulting in a high yield of the desired product. sciepub.com

Table 1: Comparison of Established Synthetic Pathways to 4-Hydroxycoumarin

Starting Material(s)Reagents and ConditionsKey Features
2'-HydroxyacetophenoneDiethyl carbonate, Sodium hydride, Toluene/XyleneConventional and effective method.
Phenol and β-ketoesterAcid catalyst (e.g., H₂SO₄)Classic Pechmann condensation.
Phenol and Malonic acidAnhydrous ZnCl₂ and POCl₃Variation of the Pechmann condensation.
Phenol and Meldrum's acidSolvent-free, then Eaton's reagent or PPATwo-step process with good yields.
4-Allyl-coumarinyl etherPd/C, Ammonium formateCatalytic cleavage reaction.
3-Acetyl-4-hydroxycoumarinHydrochloric acidSimple deacylation with high yield.

Strategic Bromination Approaches for Chromen-2-one Systems, including 8-Bromo-4-hydroxy-2H-chromen-2-one Precursors

The introduction of a bromine atom at the C8 position of the chromen-2-one ring is a key step in the synthesis of this compound. Strategic bromination of pre-existing coumarin (B35378) scaffolds or their precursors is a common approach.

While direct bromination of 4-hydroxycoumarin can lead to a mixture of products, the use of specific brominating agents and controlled reaction conditions can favor the formation of the desired 8-bromo derivative. The reactivity of the coumarin ring is influenced by the substituents present, and the hydroxyl group at the C4 position directs electrophilic substitution.

For the synthesis of related brominated coumarin derivatives, various methods have been reported. For instance, the synthesis of 3-(p-azido, amino, and nitrobenzyl)-4-hydroxycoumarins has been achieved by reacting freshly prepared benzyl (B1604629) malonic acid and phenol in the presence of phosphorus trichloride (B1173362) and zinc chloride. mdpi.com This highlights the possibility of introducing substituents prior to the cyclization to form the coumarin ring.

Modern Techniques in the Synthesis of this compound: Microwave-Assisted and Metal-Free Protocols

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. Microwave-assisted synthesis and metal-free protocols have emerged as powerful tools in the synthesis of coumarin derivatives.

Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net For instance, the Knoevenagel condensation, a key reaction in coumarin synthesis, can be performed under microwave irradiation in the absence of a solvent. kjscollege.comscholarscentral.com The synthesis of various coumarin derivatives, including those with thiazolidinone moieties, has been successfully achieved using microwave-assisted multicomponent reactions. nih.govresearchgate.netkuleuven.be An efficient stereoselective Wittig olefination of 4-hydroxycoumarin has been reported under microwave irradiation, affording the product in a very short reaction time. arabjchem.orgresearchgate.net

Metal-free synthetic protocols are gaining traction as they avoid the use of potentially toxic and expensive metal catalysts. One-pot multicomponent reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules from simple starting materials in a single step with high atom economy.

Green Chemistry Principles Applied to the Synthesis of Coumarin Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of coumarin derivatives to minimize environmental impact. news-medical.neteurekaselect.com This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net

Key green chemistry approaches in coumarin synthesis include:

Microwave-assisted synthesis: As discussed earlier, this technique reduces reaction times and energy consumption. eurekaselect.comresearchgate.net

Ultrasound-assisted synthesis: The use of ultrasonic irradiation can also enhance reaction rates and yields. kjscollege.comresearchgate.net

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. kjscollege.comeurekaselect.comresearchgate.net

Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG) is a key strategy. kjscollege.comtsijournals.com For example, the O-allylation of 7-hydroxycoumarins has been successfully carried out in PEG-400. tsijournals.com

Multicomponent reactions (MCRs): These reactions are inherently green as they increase atom economy and reduce the number of synthetic steps. eurekaselect.comresearchgate.net

Classic condensation reactions for coumarin synthesis, such as the Pechmann, Knoevenagel, and Perkin reactions, have all been successfully adapted to greener conditions. news-medical.neteurekaselect.comresearchgate.net

Considerations for Stereoselective Synthesis of 4-Hydroxycoumarin Derivatives

The stereochemistry of substituents on the coumarin ring can have a profound impact on their biological activity. Therefore, the development of stereoselective synthetic methods for 4-hydroxycoumarin derivatives is of great importance.

Recent advancements have focused on the catalytic asymmetric synthesis of these compounds. For example, a palladium/amine/Brønsted acid ternary-catalytic multicomponent reaction has been developed for the construction of substituted 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters. rsc.orgrsc.org This method allows for the creation of complex and structurally diverse coumarin scaffolds with high diastereoselectivity. rsc.org

The late-stage functionalization of complex and biorelevant molecules is another area of interest, enabling the introduction of stereocenters into pre-existing coumarin structures. rsc.org The ability to control the stereochemistry during the synthesis opens up new avenues for the discovery of novel and potent bioactive compounds.

Chemical Reactivity and Derivatization Strategies of 8 Bromo 4 Hydroxy 2h Chromen 2 One

Reactivity of the 4-Hydroxyl Group in 2H-Chromen-2-one Scaffolds

The 4-hydroxyl group is a key functional handle in the 2H-chromen-2-one scaffold, exhibiting versatile reactivity that allows for a range of derivatization strategies. This hydroxyl group can undergo both O-alkylation and O-acylation reactions, providing pathways to a variety of ethers and esters, respectively.

O-Alkylation and O-Acylation:

The acylation of 4-hydroxycoumarin (B602359) can proceed via two main pathways: C-acylation and O-acylation. sciepub.com In a basic medium, an alcoholate anion is formed at the hydroxyl function, which exists in equilibrium with a mesomeric carbanion. sciepub.com This dual reactivity allows for the synthesis of both C-acylated and O-acylated products. While C-acylation has been extensively studied, O-acylation represents a more recent area of investigation. sciepub.com For instance, new O-acyl derivatives have been synthesized with good yields through the esterification of 4-hydroxycoumarin with various benzoyl chlorides. sciepub.com

The alkylation of 4-hydroxycoumarins can also occur at either the C-3 position or the 4-hydroxyl group, leading to the formation of new C-C and C-O bonds, respectively. scirp.org While C3-alkylation has been widely explored, O-alkylation with O-acetyl compounds has also been achieved using catalysts like sulfated tin oxide (STO) under reflux conditions in acetic acid. scirp.org The choice between C- and O-alkylation can be influenced by the reaction conditions and the catalyst employed. For example, Zn(OAc)₂·2H₂O has been shown to be an effective reusable solid superacid catalyst for both C3-alkylation and O-alkylation of 4-hydroxycoumarins under neat conditions. caribjscitech.com

Table 1: Reactivity of the 4-Hydroxyl Group

Reaction TypeReagents/ConditionsProduct Type
O-AcylationBenzoyl chlorides, basic mediumO-Acyl derivatives
O-AlkylationO-acetyl compounds, STO, acetic acid, reflux4-Alkoxycoumarins
O-AlkylationBenzylic/allylic acetates, Zn(OAc)₂·2H₂O, neat4-Alkoxycoumarins

Transformation Reactions Involving the Bromo Substituent at Position 8

The bromo substituent at the 8-position of the 4-hydroxy-2H-chromen-2-one scaffold serves as a versatile handle for a variety of chemical transformations, significantly enhancing the molecular diversity of accessible derivatives. This halogen atom can be strategically employed in cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations to introduce new functional groups and build more complex molecular architectures.

While direct studies on 8-bromo-4-hydroxy-2H-chromen-2-one are specific, the principles of reactivity can be inferred from related bromo-substituted aromatic systems. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-8 position. These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups, respectively.

Furthermore, the bromo group can be displaced by various nucleophiles under appropriate conditions, leading to the introduction of amines, ethers, and thioethers at the 8-position. The reactivity of the bromo substituent is influenced by the electronic nature of the coumarin (B35378) ring system and the presence of the 4-hydroxyl group, which can modulate the electron density of the aromatic ring.

Strategic Derivatization at the C-3 Position of 4-Hydroxycoumarins

The C-3 position of the 4-hydroxycoumarin scaffold is highly reactive and serves as a key site for a wide range of derivatization strategies, leading to the synthesis of compounds with significant biological activities.

Synthesis of 3-Aminoalkyl and 3-Amidoalkyl Derivatives

The introduction of aminoalkyl and amidoalkyl groups at the C-3 position has been a focus of research due to the potential pharmacological properties of the resulting derivatives. These modifications are often achieved through Mannich-type reactions or by the reaction of 4-hydroxycoumarin with pre-formed aminoalkylating agents. For instance, compounds containing an amide or hydrazide moiety, as well as nitrogen heterocycle residues, in the 3-position have been found to possess antitubercular and antitumor activities. researchgate.net

Formation of Dimeric and Tetrameric Coumarin Structures

The reactivity of the C-3 position allows for the formation of dimeric and tetrameric structures. A common method involves the condensation of 4-hydroxycoumarin with aldehydes. nih.gov This reaction, often catalyzed by bases like piperidine (B6355638) or acids, leads to the formation of 3,3'-arylidenebis-4-hydroxycoumarins. nih.gov These dimeric structures can be further transformed, for example, by heating in acetic anhydride (B1165640) to yield benzopyranodicoumarins. nih.gov The natural anticoagulant dicoumarol is a classic example of a dimeric coumarin, formed by the linkage of two 4-hydroxycoumarin units through a methylene (B1212753) bridge. wikipedia.org

Condensation Reactions with Aromatic Aldehydes and Related Reagents

The Knoevenagel condensation of 4-hydroxycoumarins with aromatic aldehydes is a widely used method for the synthesis of a variety of derivatives. taylorandfrancis.com This reaction can be catalyzed by a range of catalysts, including piperidine, iodine, and sodium dodecyl sulfate. taylorandfrancis.com The condensation typically leads to the formation of 3,3'-arylidenebis-4-hydroxycoumarins. nih.gov These reactions are fundamental in creating a diverse library of coumarin derivatives with potential applications in medicinal chemistry.

Multi-Component Reactions for the Generation of Novel this compound Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. These reactions offer advantages such as high atom economy, operational simplicity, and the ability to generate structural diversity. In the context of 4-hydroxycoumarin derivatives, MCRs provide a streamlined approach to novel compounds.

For example, a one-pot multi-component reaction strategy has been utilized for the synthesis of 2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates. nih.gov While this example doesn't specifically involve an 8-bromo substituent, the underlying principle can be applied. An MCR involving this compound, an aldehyde, and a suitable third component could lead to the formation of complex, fused heterocyclic systems incorporating the bromo-coumarin core. The development of such MCRs would be a valuable strategy for the rapid generation of libraries of novel this compound derivatives for biological screening.

Chemodivergent Approaches in the Construction of 2H-Chromen-2-one Scaffolds

Chemodivergent synthesis refers to the ability to generate a variety of distinct molecular scaffolds from a common starting material by slightly modifying the reaction conditions. This is a powerful strategy in medicinal chemistry for creating libraries of structurally diverse compounds.

Recent research has demonstrated base-promoted chemodivergent methods for constructing 2H-chromen-2-one scaffolds. One such approach involves the (4+2) annulation of α-alkylidene succinimides with 2-hydroxyphenyl-substituted para-quinone methides (p-QMs). In this metal-free protocol, the choice of base acts as a switch to selectively produce either 2H-chromen-2-one or chromeno[2,3-c]pyrrole scaffolds. For instance, using a milder base like potassium carbonate (K₂CO₃) in acetonitrile (B52724) can favor the formation of the 2H-chromen-2-one framework in good to excellent yields. This method is notable for its mild reaction conditions and broad substrate scope. The versatility of this approach is further demonstrated by its successful application in gram-scale synthesis.

This strategy highlights how subtle changes in the reaction environment can direct the cyclization pathway, offering a divergent route to different heterocyclic systems from the same set of precursors. Such methodologies are highly valuable for the efficient generation of molecular diversity around the core coumarin structure.

Spectroscopic and Advanced Analytical Characterization Techniques in 8 Bromo 4 Hydroxy 2h Chromen 2 One Research

Application of Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for analyzing the chromophoric system of 8-Bromo-4-hydroxy-2H-chromen-2-one. A chromophore is the part of a molecule responsible for its color by absorbing light in the UV-visible region. researchgate.netyoutube.com The coumarin (B35378) nucleus, with its extended π-electron system, acts as the primary chromophore.

The absorption of UV light excites electrons from lower energy π orbitals to higher energy π* orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the conjugated system. For the parent 4-hydroxycoumarin (B602359), absorption maxima are typically observed around 280 nm. photochemcad.com The introduction of a bromine atom at the 8-position can influence the electronic environment and may cause a shift in the λmax. Generally, the conjugation of double bonds within the chromophore shifts the absorption maximum to longer wavelengths. msu.edu UV-Vis spectroscopy is therefore essential for confirming the integrity of the coumarin chromophore and studying the electronic effects of its substituents. Some studies on brominated coumarins have reported absorption maxima (λmax) in the range of 368-370 nm. nih.gov

Utilization of Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in this compound. youtube.com This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. pressbooks.pub Each type of bond and functional group has a characteristic absorption frequency. oregonstate.edu

Key functional groups in this compound and their expected IR absorption ranges are:

O-H group: The hydroxyl group at the C-4 position typically shows a broad absorption band in the region of 3500-3200 cm⁻¹. libretexts.org

C=O group: The lactone carbonyl group (C=O) of the pyrone ring gives a strong, sharp absorption peak, usually in the range of 1750-1700 cm⁻¹. nih.govlibretexts.org

C=C group: The aromatic carbon-carbon double bonds of the benzene (B151609) ring exhibit stretching vibrations in the 1610-1450 cm⁻¹ region. nih.gov

C-O group: The C-O stretching of the lactone and the hydroxyl group appears in the 1320-1050 cm⁻¹ range. libretexts.org

C-Br group: The carbon-bromine bond will have a characteristic absorption in the fingerprint region, typically below 800 cm⁻¹.

The presence of these characteristic bands in the FT-IR spectrum provides strong evidence for the successful synthesis of the target molecule. For instance, studies on related 4-hydroxycoumarin derivatives show characteristic absorption bands for the lactone carbonyl and other functional groups within these expected ranges. nih.govceon.rschemicalbook.com

Comprehensive Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. hebmu.edu.cn

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons and the proton on the heterocyclic ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, and the electron-donating effect of the hydroxyl group.

¹³C NMR Spectroscopy: This method provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the nature of the attached atoms.

Predicted NMR Data for this compound

¹H NMR¹³C NMR
ProtonExpected Chemical Shift (δ, ppm)CarbonExpected Chemical Shift (δ, ppm)
H-3~5.5 - 6.0C-2 (C=O)~160 - 165
H-5~7.8 - 8.1C-3~90 - 95
H-6~7.2 - 7.5C-4 (C-OH)~162 - 166
H-7~7.5 - 7.8C-4a~120 - 125
4-OHBroad singlet, variableC-5~125 - 130
C-6~124 - 128
C-7~133 - 138
C-8 (C-Br)~110 - 115
C-8a~152 - 155

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. nih.gov For this compound, electron ionization (EI) mass spectrometry would be a common method.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature for bromine-containing compounds is the presence of an (M+2) peak that is nearly equal in intensity to the molecular ion peak. youtube.com This is due to the natural isotopic abundance of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

Chromatographic Methodologies for Purity Assessment and Isolation of this compound and its Analogs

Chromatographic techniques are essential for the purification of the synthesized this compound and for the assessment of its purity. rsc.org These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary idea of the purity of the product. researchgate.netnih.gov By spotting the reaction mixture on a TLC plate (the stationary phase, often silica (B1680970) gel) and developing it with a suitable solvent system (the mobile phase), the components separate based on their polarity. The separated spots can be visualized under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and widely used technique for the purification and quantitative analysis of coumarin derivatives. nih.govvup.skresearchgate.net In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity. HPLC provides high resolution, allowing for the separation of the target compound from closely related impurities and analogs. nih.gov The purity of the isolated compound can be determined by the area of its peak in the chromatogram. The use of a diode-array detector (DAD) or a UV detector allows for the simultaneous detection and quantification of the separated compounds. vup.sk

These chromatographic methods are crucial for obtaining a pure sample of this compound, which is a prerequisite for accurate biological and further chemical studies.

Advanced Research on Biological Activities and Mechanistic Insights of 8 Bromo 4 Hydroxy 2h Chromen 2 One Derivatives in Vitro Studies

In Vitro Antimicrobial Activity Studies

Derivatives of 8-Bromo-4-hydroxy-2H-chromen-2-one have demonstrated a noteworthy spectrum of antimicrobial activity in various in vitro studies. The introduction of the bromo group at the C8 position, often in conjunction with other substitutions, is a key structural feature that influences this biological potential. nih.gov

Evaluation of Antibacterial Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Research has shown that derivatives of this compound exhibit significant antibacterial effects against Gram-positive bacteria. For instance, certain coumarin (B35378) derivatives bearing a bromo substitution have displayed moderate to potent activity against Staphylococcus aureus and Bacillus cereus. nih.govsciencepublishinggroup.cominternationaljournalssrg.org

In one study, a series of synthesized 4-hydroxycoumarin (B602359) derivatives were tested against S. aureus and B. cereus. The results indicated that specific brominated compounds showed considerable bacteriostatic and bactericidal activity. sciencepublishinggroup.cominternationaljournalssrg.org Another comprehensive review highlighted that coumarin analogues with bromo substitutions at the C6 and C8 positions of the chromene ring exhibited broad-spectrum antibacterial potential. nih.gov Specifically, a compound bearing a bromo substitution (29i) displayed moderate activity against Gram-positive strains, including methicillin-sensitive and methicillin-resistant S. aureus (MRSA). nih.govnih.gov The minimum inhibitory concentration (MIC) for some of these derivatives against MRSA has been reported, with MIC50 and MIC90 values of 16 and 32 μg/ml, respectively, for one 8-hydroxyquinoline (B1678124) derivative. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives Against Gram-Positive Bacteria

Derivative/CompoundBacterial StrainActivity MetricResultReference
Compound 29i (bromo substitution)Staphylococcus aureus (MRSA)MIC1.56 µg/mL nih.gov
8-hydroxyquinoline derivative (PH176)Staphylococcus aureus (MRSA)MIC5016 µg/mL nih.gov
8-hydroxyquinoline derivative (PH176)Staphylococcus aureus (MRSA)MIC9032 µg/mL nih.gov
4-hydroxy-chromen-2-one derivativesStaphylococcus aureusBacteriostatic/BactericidalHigh Level sciencepublishinggroup.cominternationaljournalssrg.org
4-hydroxy-chromen-2-one derivativesBacillus cereusBacteriostatic/BactericidalHigh Level sciencepublishinggroup.com

Assessment of Antibacterial Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa)

The efficacy of this compound derivatives extends to Gram-negative bacteria, although the activity can vary. Studies have evaluated these compounds against common pathogens like Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa. nih.govsciencepublishinggroup.cominternationaljournalssrg.orgresearchgate.net

Derivatives with bromo substitutions at the C6 and C8 positions have been noted for their broad-spectrum potential, which includes activity against E. coli. nih.gov Synthesized 4-hydroxy-chromen-2-one derivatives have demonstrated high levels of bacteriostatic and bactericidal activity against E. coli. sciencepublishinggroup.cominternationaljournalssrg.org The nature of substituents on the coumarin ring is a critical determinant of its antimicrobial activity. researchgate.net While some derivatives show promise, others, such as certain hydroxy-substituted coumarin analogues, failed to show antibacterial potential against tested strains. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected this compound Derivatives Against Gram-Negative Bacteria

Derivative/CompoundBacterial StrainActivity MetricResultReference
Coumarin derivatives with C8 bromo substitutionEscherichia coliAntibacterial PotentialBroad-spectrum nih.gov
4-hydroxy-chromen-2-one derivativesEscherichia coliBacteriostatic/BactericidalHigh Level sciencepublishinggroup.cominternationaljournalssrg.org
Indolinedione−coumarin hybrid (80b)Salmonella entericaZone of Inhibition1.3 cm nih.gov
Coumarin-based hybridsPseudomonas aeruginosaAntibacterial PotencyEvaluated nih.gov

Investigation of Antifungal Activity (e.g., Candida, Aspergillus niger)

In addition to antibacterial effects, derivatives of this compound have been investigated for their antifungal properties. Both natural and synthetic coumarins are recognized as potential growth inhibitors of various fungi, including species of Candida and Aspergillus. researchgate.net

Studies have shown that specific coumarin derivatives exhibit significant antifungal activity. For instance, newly synthesized coumarins, such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, were tested against Aspergillus niger and Candida albicans and showed good antifungal activity compared to the standard drug fluconazole. nih.govnih.govresearchgate.net The presence of bromo substitutions on the coumarin moiety has been linked to potent activity against tested microorganisms. nih.gov For example, one study reported that a compound with a bromo substitution at the C-6 position of the coumarin ring was potent against C. albicans. nih.gov

Table 3: In Vitro Antifungal Activity of Selected this compound Derivatives

Derivative/CompoundFungal StrainActivity MetricResultReference
Coumarin derivative with C6 bromo groupCandida albicansAntifungal PotentialPotent nih.gov
4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-oneAspergillus nigerAntifungal ActivityGood (compared to fluconazole) nih.govnih.govresearchgate.net
4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-oneCandida albicansAntifungal ActivityGood (compared to fluconazole) nih.govnih.govresearchgate.net
4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-oneAspergillus nigerAntifungal ActivityGood (compared to fluconazole) nih.govnih.govresearchgate.net
4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-oneCandida albicansAntifungal ActivityGood (compared to fluconazole) nih.govnih.govresearchgate.net

Proposed In Vitro Mechanistic Pathways for Antimicrobial Effects

The precise mechanism by which coumarin-based compounds inhibit microbial growth is not fully elucidated, but several pathways have been proposed. A primary target is believed to be the DNA gyrase B subunit, an enzyme crucial for unwinding the DNA of microorganisms. researchgate.net Natural coumarins like novobiocin, which share the 4-hydroxycoumarin core, are known to inhibit the ATPase activity of this subunit. researchgate.net

Other proposed mechanisms for the antimicrobial action of these derivatives include:

Interference with Cell Wall Synthesis: The compounds may disrupt the synthesis of the microbial cell wall, leading to altered cell permeability.

Disruption of Lipoprotein Arrangements: They might disorganize the lipoprotein structure within the cell membrane.

Inhibition of Ergosterol Biosynthesis: In fungi, some coumarin derivatives are thought to inhibit the production of ergosterol, a vital component of the fungal cell membrane. nih.gov

Lipophilicity is considered a key factor, as it facilitates the passage of these compounds through the lipid-rich microbial membranes, allowing them to reach their intracellular targets and restrict microbial proliferation. researchgate.net

In Vitro Anticancer Activity Investigations

Derivatives of this compound are also gaining attention for their potential as anticancer agents. Coumarins, as a class, have demonstrated a wide range of biological activities, including antitumour effects. nih.gov

Cytotoxicity Profiling Against Specific Cancer Cell Lines (e.g., HepG-2, MCF-7, HCT-116)

The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116).

In one study, a series of novel coumarin derivatives were assessed for their anticancer potential against HCT-116 and MCF-7 cell lines using the sulforhodamine B (SRB) colorimetric method. pharmacophorejournal.com One of the most promising compounds exhibited IC50 values of 1.93 µM and 1.25 µM against HCT-116 and MCF-7, respectively. pharmacophorejournal.com Another study on brominated plastoquinone (B1678516) analogs showed cytotoxic activity against MCF-7 and HCT-116 cell lines, with IC50 values of 33.57 μM and 74.33 μM, respectively. mdpi.com Pyrimidine derivatives have also been tested against these cell lines, with some showing higher activity than the standard drug doxorubicin (B1662922) against HCT-116 cells. ekb.eg

Table 4: In Vitro Cytotoxicity of Selected this compound and Related Derivatives

Derivative/CompoundCancer Cell LineActivity MetricResultReference
Novel Coumarin Derivative (3a)HCT-116 (Colorectal Carcinoma)IC501.93 µM pharmacophorejournal.com
Novel Coumarin Derivative (3a)MCF-7 (Breast Adenocarcinoma)IC501.25 µM pharmacophorejournal.com
Brominated Plastoquinone Analog (BrPQ5)MCF-7 (Breast Adenocarcinoma)IC5033.57 μM mdpi.com
Brominated Plastoquinone Analog (BrPQ5)HCT-116 (Colorectal Carcinoma)IC5074.33 μM mdpi.com
Pyrimidine Derivative (67)HCT-116 (Colorectal Carcinoma)IC5058.1 µg/mL ekb.eg
Pyrimidine Derivative (68)HCT-116 (Colorectal Carcinoma)IC503.75 µM ekb.eg
Pyrimidine Derivative (68)MCF-7 (Breast Adenocarcinoma)IC505.13 µM ekb.eg

Modulation and Inhibition of Key Molecular Targets (e.g., BRD4)

The modulation of specific molecular targets is a cornerstone of modern therapeutic development. While research into the direct interaction of this compound with the bromodomain-containing protein 4 (BRD4) is not extensively detailed in current literature, studies on related chromene and coumarin structures provide insight into the potential molecular interactions of this compound class.

Derivatives of the parent chromene scaffold have been investigated as dual-target inhibitors, for instance, targeting both poly(ADP-ribose) polymerase-1 (PARP1) and BRD4, which have a crucial cross-relation in the cellular pathways of diseases like breast cancer researchgate.net. Although specific inhibition rates for this compound were not provided, a study on new dual-target inhibitors showed that flexible alkyl chains introduced into the benzene (B151609) ring of related structures significantly influenced inhibition rates for both PARP1 and BRD4 researchgate.net.

Furthermore, derivatives of chrysin, a similar flavonoid structure, have been found to induce apoptosis in cancer cells by activating peroxisome proliferator-activated receptor-γ (PPARγ) wjgnet.com. Specifically, 8-bromo-7-methoxychrysin, a related brominated compound, was shown to exert its effects through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway in human hepatocellular carcinoma cells wjgnet.com. These findings suggest that the broader class of brominated chromene derivatives may interact with key signaling proteins and transcription factors involved in cell fate and proliferation.

Exploration of In Vitro Anti-proliferative Mechanisms

The anti-proliferative capacity of 4-hydroxy-2H-chromen-2-one derivatives has been a significant area of investigation, with studies revealing multiple underlying mechanisms. The primary mechanism appears to be the induction of apoptosis, or programmed cell death.

Research on 4-aryl-4H-chromenes identified them as potent inducers of apoptosis researchgate.net. These compounds were found to cause cell cycle arrest at the G2/M phase, followed by apoptosis, as evidenced by nuclear fragmentation and PARP cleavage in multiple human cell lines researchgate.net. Further structure-activity relationship (SAR) studies on 4-aryl-4H-chromenes with modifications at various positions, including the 8-position, found that di-substitution at the 7,8-positions could result in potent compounds that activate caspases and inhibit cell proliferation nih.gov.

A key mechanistic insight comes from the study of 8-bromo-7-methoxychrysin, which was found to inhibit the proliferation of hepatocellular carcinoma cells by promoting the accumulation of intracellular ROS wjgnet.com. This increase in oxidative stress leads to the sustained activation of the JNK pathway, ultimately triggering apoptosis wjgnet.com. Similarly, other chromene derivatives have been shown to trigger cell death through apoptosis while also inhibiting cell proliferation nih.gov.

Another investigated pathway is the regulation of the nuclear factor-kappa B (NF-κB). A synthetic bis-4-hydroxycoumarin derivative was shown to inhibit TNFα-induced NF-κB activation in human leukemia cell lines, demonstrating a cytostatic effect at lower concentrations nih.gov.

Compound/Derivative ClassCancer Cell Line(s)Observed Anti-proliferative MechanismReference
8-bromo-7-methoxychrysinHepG2, Bel-7402 (Hepatocellular Carcinoma)ROS Generation, JNK Activation, Caspase-3 Activation, Apoptosis Induction wjgnet.com
4-Aryl-4H-chromenesJurkat, T47DG2/M Cell Cycle Arrest, Apoptosis Induction, Nuclear Fragmentation, PARP Cleavage researchgate.net
Chromeno[2,3-d]pyrimidinonesHs578t (Triple Negative Breast Cancer)Inhibition of DNA Replication (BrdU), Cell Cycle Arrest, Apoptosis nih.gov
Bis(4-hydroxy-2H-chromen-2-one) DerivativeK-562, JURKAT (Leukemia)Inhibition of TNFα-induced NF-κB Activation, Cytostatic Effects nih.gov

Enzyme Inhibition Studies

Antagonism of Vitamin K 2,3-Epoxide Reductase

The 4-hydroxycoumarin scaffold is the foundational structure for a major class of oral anticoagulants, with warfarin (B611796) being the most prominent example. These compounds function by inhibiting the enzyme Vitamin K epoxide reductase (VKOR) nih.gov. This enzyme is critical for the vitamin K cycle, which is essential for the post-translational modification (carboxylation) of several blood coagulation factors nih.gov. Inhibition of VKOR leads to the production of under-carboxylated and thus inactive coagulation proteins, resulting in an anticoagulant effect.

While direct enzymatic assays on this compound are not widely reported in the selected literature, its core structure strongly suggests a potential for VKOR antagonism. The mechanism for warfarin's inhibition of VKOR has been proposed as both reversible and noncompetitive nih.gov. Derivatives such as 3-[1-(4-bromophenyl)-2-methylpropyl]-4-hydroxy-2H-chromen-2-one are recognized within this class, indicating that halogenated derivatives are of significant interest for this activity drugbank.com. Therefore, based on its structural class, this compound is a candidate for investigation as a VKOR inhibitor.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders nih.gov. Chromen-2-one (coumarin) and chromen-4-one derivatives have been extensively studied as MAO inhibitors.

Structure-activity relationship studies have revealed that substitution on the coumarin ring plays a key role in the potency and selectivity of MAO inhibition. Notably, the presence of a hydroxyl group at the 8-position of the coumarin ring has been shown to enhance MAO-A inhibitory activity nih.gov. This makes this compound a compound of particular interest. In contrast, a single hydroxyl group at the 7-position tends to increase selectivity for MAO-B nih.gov.

Studies on related chromenone derivatives have identified them as reversible and competitive inhibitors of both MAO-A and MAO-B nih.gov. The nature of the inhibition (reversible vs. irreversible) is a critical factor for therapeutic potential, with reversible inhibitors often considered to have a more favorable safety profile nih.govnih.gov.

Compound/DerivativeTarget EnzymeInhibitory Activity (IC₅₀)SelectivityReference
5,7-dihydroxy-2-isopropyl-4H-chromen-4-oneMAO-A1.71 µMSelective for MAO-A nih.gov
5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-oneMAO-B3.42 µMLow selectivity (SI=2.02 vs MAO-A) nih.gov
3-(4-Bromothiophen-2-yl)-7-hydroxy-2H-chromen-2-oneMAO-A144 nMPotent MAO-A inhibitor nih.gov

Other Relevant Enzyme Target Modulations

Beyond VKOR and MAO, the 4-hydroxycoumarin scaffold has been evaluated against other enzymatic targets. In a study screening a series of 4-hydroxycoumarin derivatives, some compounds exhibited inhibitory activity against carbonic anhydrase-II, with IC₅₀ values in the micromolar range scielo.br. However, the same study found no significant activity against the enzyme urease scielo.br.

In a different investigation, specific chromenone derivatives were tested for inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1), which are enzymes relevant to Alzheimer's disease. The tested compounds, however, showed little to no inhibition of these targets nih.gov. These findings highlight that while the chromene scaffold is versatile, inhibitory activity is highly specific to the derivative's structure and the target enzyme.

In Vitro Anti-inflammatory and Antioxidant Research

The 4-hydroxy-2H-chromen-2-one structure is associated with significant anti-inflammatory and antioxidant properties. These activities are often linked, as oxidative stress is a key driver of inflammatory processes.

The antioxidant potential stems from the phenolic nature of the 4-hydroxy group, which can act as a potent free radical scavenger and metal chelator nih.gov. The mechanism often involves proton transfer from the 4-hydroxyl group to neutralize free radicals nih.gov. The DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging assay is a common method used to quantify this activity, and various 4-hydroxycoumarin derivatives have demonstrated considerable efficacy in this and other antioxidant assays nih.govnih.govresearchgate.net.

In terms of anti-inflammatory action, derivatives of this class have been shown to modulate key inflammatory pathways. Research indicates that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . Furthermore, related chromen-4-one structures have been found to downregulate the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in macrophage cell lines, which are critical mediators of the inflammatory response nih.gov. The modulation of NO is particularly relevant, as it is a key signaling molecule in vascular homeostasis and inflammation nih.govnih.gov. Interestingly, while some derivatives act as antioxidants by scavenging radicals, others have been shown to induce ROS generation as part of their anticancer mechanism, demonstrating the context-dependent activity of these compounds wjgnet.com.

Derivative ClassAssay/ModelObserved EffectReference
4-hydroxy-2H-chromen-2-one derivativesDPPH Radical ScavengingPotent radical scavenging activity. nih.govnih.gov
4-hydroxy-2H-chromen-2-one derivativesTotal Antioxidant Capacity (Mo(VI) to Mo(V))Demonstrated antioxidant potential. nih.govresearchgate.net
7-Bromo-4-hydroxy-2H-chromen-2-one related compoundsInhibition of pro-inflammatory cytokinesSignificant reduction in TNF-alpha and IL-6 levels.
Synthetic hydrangenol (B20845) derivative (4H-chromen-4-one)LPS-induced RAW264.7 macrophagesDownregulation of nitric oxide (NO) and prostaglandin E₂ (PGE₂) production. nih.gov

In Vitro Mechanistic Studies of Anti-inflammatory Action

Derivatives of this compound have been investigated for their anti-inflammatory properties through various in vitro models. One of the key mechanisms explored is the inhibition of protein denaturation, a process closely linked to inflammation. nih.gov Salicylic acid, a well-known anti-inflammatory agent, is often used as a reference in these studies. nih.gov

Research on related coumarin derivatives has shown that their anti-inflammatory effects can be attributed to the modulation of inflammatory pathways. For instance, certain coumarin compounds have been found to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6. Additionally, the anti-inflammatory activity of some coumarin derivatives is linked to their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. nih.gov The mechanism of action for some coumarins involves the modulation of inflammatory pathways, which could be beneficial in diseases characterized by chronic inflammation.

Assessment of Radical Scavenging and Antioxidant Potential

The antioxidant capabilities of 4-hydroxy-2H-chromen-2-one derivatives have been extensively studied in vitro. These studies often employ assays such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay, total antioxidant capacity determination, hydroxyl radical scavenging, and inhibition of lipid peroxidation. nih.govnih.gov The 4-hydroxy group is considered to be a significant contributor to the antioxidant potential, acting as a potent scavenger of free radicals and interrupting chain reactions. nih.gov The coumarin scaffold itself, particularly the α-pyrone ring, also enhances free radical scavenging activity and can suppress certain enzymes. nih.gov

In DPPH assays, the radical scavenging ability of these compounds is quantified by measuring the decrease in absorbance of the DPPH radical solution upon addition of the test compound. quantumuniversity.edu.in The results are often expressed as IC50 values, which represent the concentration of the compound required to scavenge 50% of the radicals. For instance, in one study, a series of 4-hydroxycoumarin derivatives were evaluated, with some compounds showing high activity in radical scavenging. nih.gov

The total antioxidant capacity (TAC) is another important parameter, and in one study, a derivative designated as 4c showed a promising TAC value. researchgate.net The inhibition of lipid peroxidation is also a key measure of antioxidant activity. In studies using a linoleic acid emulsion, the ability of coumarin derivatives to prevent the formation of lipid hydroperoxides is assessed over time. nih.gov

Interactive Data Table: In Vitro Antioxidant Activity of Selected 4-hydroxy-2H-chromen-2-one Derivatives

CompoundAssayResultReference
4c DPPH ScavengingI50 < 3.90 µg/mL nih.gov
3b, 4b, 8b DPPH ScavengingI50 from 11.49 to 18.96 µg/mL (24h) nih.gov
7b Total Antioxidant CapacityTAC = 324.01 µg/mL nih.gov
2b Total Antioxidant CapacityTAC = 278.24 µg/mL nih.gov
6b Total Antioxidant CapacityTAC = 212.12 µg/mL nih.gov
4c Total Antioxidant CapacityTAC = 742.67 μg/mL researchgate.net

Receptor Binding and Modulation Studies

Cannabinoid Receptor (CB1, CB2) Agonism and Affinity

The cannabinoid receptors, CB1 and CB2, are part of the endocannabinoid system and are targets for various therapeutic applications. nih.govnih.gov While there is extensive research on various cannabinoids and their interaction with these receptors, specific studies focusing on the direct binding of this compound derivatives to CB1 and CB2 receptors are not extensively detailed in the provided search results. However, the general principles of ligand-receptor interactions for cannabinoids can provide a framework for understanding potential interactions.

The affinity of a ligand for a receptor is a critical determinant of its biological activity. chemrxiv.orgchemrxiv.org For cannabinoids, the length of the alkyl side chain is a key factor in determining CB1 receptor activity. chemrxiv.org Both CB1 and CB2 receptors recognize similar structural features of cannabinoid agonists, although with differing affinities in some cases. nih.gov For instance, the CB2 receptor has a higher affinity for aminoalkylindoles compared to CB1. nih.gov The development of selective CB2 agonists is an area of interest as they may offer therapeutic benefits without the psychoactive effects associated with CB1 activation. nih.gov

Estrogen Receptor (ER) Inhibition and Selectivity Studies

Estrogen receptors (ERα and ERβ) are key targets in the treatment of hormone-responsive cancers, such as certain types of breast cancer. mdpi.com Selective estrogen receptor modulators (SERMs) are compounds that can act as either agonists or antagonists of ERs in different tissues. scienceopen.com

Research on 4-aryl-4H-chromene derivatives has demonstrated their potential as ER antagonists. tudublin.ienih.gov These compounds have been shown to bind to both ERα and ERβ with varying degrees of selectivity. tudublin.ienih.gov For example, through structural modifications, researchers have been able to develop 4-aryl-4H-chromene derivatives that are highly selective for either ERα or ERβ. tudublin.ienih.gov One study reported the synthesis of a compound with 350-fold selectivity for ERα and another with 170-fold selectivity for ERβ. tudublin.ienih.gov The anti-proliferative activity of these compounds is often evaluated in ER-positive cancer cell lines like MCF-7. tudublin.ienih.gov

Selective estrogen receptor degraders (SERDs) represent another class of compounds that not only antagonize ERα but also promote its degradation, offering a promising strategy for overcoming endocrine resistance in cancer treatment. nih.gov

Anticoagulant Activity Research and Associated Mechanistic Underpinnings (In Vitro)

Coumarin derivatives are well-known for their anticoagulant properties. quantumuniversity.edu.inmabjournal.com The anticoagulant activity of these compounds is often assessed in vitro by measuring their effect on prothrombin time (PT). mabjournal.com A longer PT indicates a more potent anticoagulant effect. mabjournal.com

Studies have shown that synthetic coumarin derivatives can exhibit significant anticoagulant potential, sometimes comparable to the widely used anticoagulant drug, warfarin. mabjournal.com For example, certain synthesized 4-aryl-1,2-dihydro-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxopyridine-3-carbonitriles have shown higher PT values than warfarin in in vitro tests. mabjournal.com

Molecular Mechanisms of Anticoagulation (e.g., Vitamin K Antagonism)

The primary mechanism of anticoagulant action for many coumarin derivatives is the inhibition of Vitamin K epoxide reductase (VKOR). This enzyme is crucial for the synthesis of several clotting factors in the liver. researchgate.netnih.gov By inhibiting VKOR, coumarins act as vitamin K antagonists, leading to a reduction in the production of functional clotting factors and thereby exerting their anticoagulant effect. mabjournal.comnih.gov

Newer oral anticoagulants have been developed that directly inhibit specific coagulation factors, such as Factor Xa or thrombin. nih.govnih.gov Factor Xa is a key enzyme in the coagulation cascade, and its direct inhibition is an effective strategy for anticoagulation. mdpi.com Some coumarin derivatives have been investigated as potential Factor Xa inhibitors. epa.gov

Structure Activity Relationship Sar and Rational Design Studies of 8 Bromo 4 Hydroxy 2h Chromen 2 One Derivatives

Influence of Substituents at Position 8 (Bromine) on Biological Potency and Selectivity

The presence and nature of substituents on the coumarin (B35378) ring system are critical in determining the biological properties of the resulting derivatives. The bromine atom at position 8 of the 4-hydroxycoumarin (B602359) scaffold plays a significant role in modulating the molecule's activity.

Halogenation, in general, has been shown to enhance the biological activities of coumarin derivatives. For instance, the introduction of a bromine atom at various positions can lead to compounds with notable antimicrobial and anticoagulant effects. Specifically, 3,3'-alkylidene bis-6-bromo-4-hydroxycoumarin derivatives have demonstrated potent in vitro anticoagulant activity. mdpi.com

While direct SAR studies focusing exclusively on the 8-bromo substituent are limited in the provided context, the broader understanding of halogenated coumarins suggests that the electronegativity and steric bulk of the bromine at this position can influence ligand-receptor interactions, membrane permeability, and metabolic stability, thereby affecting both potency and selectivity. The design of selective inhibitors for enzymes like PARP4 has utilized halogen substituents at the C-8 position of a quinazolin-4(3H)-one scaffold to exploit specific amino acid residues in the enzyme's binding pocket, a strategy that could be conceptually applied to 8-bromo-4-hydroxycoumarin derivatives. rsc.org

Role of the 4-Hydroxyl Group in Modulating Biological Activities

The 4-hydroxyl group is a key pharmacophore in many biologically active coumarin derivatives, particularly those exhibiting anticoagulant, antioxidant, and antimicrobial properties. mdpi.comnih.gov Its presence is often essential for the characteristic activities of this class of compounds.

In the context of antimicrobial activity, studies on 4-hydroxycoumarin derivatives have revealed that this group is crucial. For example, in a series of 3,3'-(benzylidene)bis(4-hydroxycoumarin) compounds, the presence of the 4-hydroxy group was a common structural feature among compounds showing activity against Gram-positive bacteria. nih.gov The acidic nature of the 4-hydroxyl proton and its ability to participate in hydrogen bonding are critical for the interaction with biological targets. nih.gov

Furthermore, the 4-hydroxyl group is a cornerstone of the anticoagulant activity of coumarin derivatives, which act as vitamin K antagonists. mdpi.comnih.gov This functional group is involved in the binding to the target enzyme, vitamin K 2,3-epoxide reductase. nih.gov The tautomeric nature of the 4-hydroxycoumarin ring system, existing in equilibrium between the 4-hydroxy-2H-chromen-2-one and 2-hydroxy-4H-chromen-4-one forms, is also influenced by this hydroxyl group and is vital for its biological function.

Impact of Structural Modifications at C-3 and Other Positions on Pharmacological Profiles

The C-3 position of the 4-hydroxycoumarin scaffold is a frequent site for structural modifications to alter and enhance pharmacological activity. nih.gov Substitution at this position is a well-established strategy for developing derivatives with diverse biological profiles, including anticoagulant, antioxidant, and antimicrobial effects. nih.govnih.gov

For instance, the introduction of aryl substituents at the C-3 position of 4-hydroxycoumarin has been shown to be essential for antioxidant activity. researchgate.net The nature of the aryl substituent, including the presence of electron-donating groups, can significantly influence the radical scavenging capacity of the molecule. nih.govresearchgate.net However, large substituents at the C-3 position can also introduce steric hindrance, which may decrease activity. researchgate.net

In the realm of antimicrobial agents, dimers of 4-hydroxycoumarin linked at the C-3 position, such as 3,3'-(benzylidene)bis(4-hydroxycoumarins), have shown promising activity against Gram-positive bacteria. nih.gov The substituents on the benzylidene bridge further modulate this activity. nih.gov

Design Principles for Enhancing Specific Biological Activities (e.g., Potency, Selectivity)

The rational design of 4-hydroxycoumarin derivatives with enhanced potency and selectivity relies on a thorough understanding of their SAR. Key principles include:

Exploiting Specific Interactions: The design of selective inhibitors can be achieved by introducing substituents that form specific interactions with unique residues in the target's binding site. For example, the placement of a halogen atom to interact with a specific threonine residue in an enzyme pocket can confer selectivity. rsc.org

Modulating Physicochemical Properties: The potency of a compound can be enhanced by optimizing its lipophilicity and electronic properties through the introduction of appropriate substituents. For instance, electron-donating groups on a C-3 aryl substituent can improve the antioxidant activity of 4-hydroxycoumarin derivatives. nih.govresearchgate.net

Multi-component Reactions: The use of multi-component reactions allows for the rapid construction of diverse and complex 4-hydroxycoumarin derivatives with multiple stereocenters, providing a rich library of compounds for screening and optimization. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or metabolic stability.

The table below summarizes the structure-activity relationships discussed:

Structural Position Modification Impact on Biological Activity Supporting Evidence
Position 8Bromine SubstituentCan enhance biological activity, potentially through increased lipophilicity and specific interactions.General principle for halogenated coumarins. mdpi.com
Position 4Hydroxyl GroupCrucial for anticoagulant and many antimicrobial and antioxidant activities.Essential pharmacophore for vitamin K antagonism and a key feature in active antimicrobial derivatives. mdpi.comnih.gov
Position 3Aryl SubstitutionEssential for antioxidant activity; the nature of the aryl group modulates potency.Studies on 3-aryl-4-hydroxycoumarins show a direct link between the substituent and antioxidant capacity. nih.govresearchgate.net
Position 3DimerizationCan lead to potent antimicrobial agents, particularly against Gram-positive bacteria.Research on 3,3'-(benzylidene)bis(4-hydroxycoumarins) demonstrates this effect. nih.gov

Computational Chemistry and in Silico Approaches in Research on 8 Bromo 4 Hydroxy 2h Chromen 2 One

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Bromo-4-hydroxy-2H-chromen-2-one, docking studies are instrumental in predicting its binding affinity and mode of interaction with various biological targets, thereby helping to elucidate its potential therapeutic applications.

Research on similar 4-hydroxycoumarin (B602359) derivatives has demonstrated the utility of this approach. For instance, novel derivatives of 4-hydroxycoumarin have been synthesized and subjected to molecular docking studies to evaluate their potential as antimicrobial agents. These studies targeted the 24-kDa DNA gyrase B fragment from E. coli (PDB ID: 1KZN). The synthesized compounds exhibited promising binding energies, indicating stable interactions within the active site of the enzyme. researchgate.net

In a typical molecular docking workflow for this compound, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of the ligand (this compound) is prepared by building it using molecular modeling software and then optimizing its geometry to find the lowest energy conformation. The docking process itself involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity.

The results of docking studies are often presented in terms of binding energy (in kcal/mol) and the specific interactions formed between the ligand and the protein's amino acid residues, such as hydrogen bonds and hydrophobic interactions. For example, in a study of 3-formyl-4-hydroxycoumarin-derived enamines, the compounds with the best anti-tumor activity also showed the best binding affinities toward the Cyclin-Dependent Kinase 8 (CDK-8) protein, with binding energy values of -6.8 kcal/mol. nih.gov This correlation between docking scores and experimental activity underscores the predictive power of molecular docking.

Table 1: Example Molecular Docking Data for 4-Hydroxycoumarin Derivatives

Compound Target Protein PDB ID Binding Energy (kcal/mol) Interacting Residues (Example)
Derivative 4c DNA gyrase B 1KZN -5.70 Not Specified
Derivative 4j DNA gyrase B 1KZN -4.46 Not Specified
Derivative 4g CDK-8 5XG -6.8 Not Specified

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and chemical reactivity.

DFT studies on closely related brominated coumarins, such as 6-bromo-4-chloro-3-formyl coumarin (B35378), have been performed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Such calculations typically use a basis set, like 6-31G(d,p), to describe the electronic wavefunctions. The results can be used to predict infrared and Raman spectra, which can then be compared with experimental data to validate the computational model. researchgate.net

Key parameters obtained from DFT calculations for this compound would include:

Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of the atoms, including bond lengths and angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding how the molecule will interact with other molecules, including biological receptors.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular and intermolecular bonding and interactions between bonds. It can reveal information about charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net

In a study on Mannich bases of hydroxycoumarins, DFT calculations were used to perform a conformational analysis, which explained the formation of stable six-membered rings through intramolecular hydrogen bonds. nih.gov This demonstrates how DFT can be used to understand the structural features that influence a molecule's properties and biological activity.

Table 2: Example DFT-Calculated Properties for a Related Brominated Coumarin

Property Calculated Value Significance
HOMO Energy - Relates to electron-donating ability
LUMO Energy - Relates to electron-accepting ability
HOMO-LUMO Gap - Indicator of chemical reactivity
Dipole Moment 3.86 D Measure of molecular polarity

Note: The values in this table are for 6-bromo-4-chloro-3-formyl coumarin and serve as an example of the data generated from DFT calculations. researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening, with the aim of discovering new molecules (hits) that possess the desired biological activity.

For this compound, a pharmacophore model could be developed based on its structure and known biological activities, or based on the structure of its target protein's binding site (receptor-based pharmacophore modeling). mdpi.com The key pharmacophoric features of the 4-hydroxycoumarin scaffold typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. The bromine atom at the 8-position would contribute a specific hydrophobic and steric feature to the model.

The steps involved in pharmacophore modeling and virtual screening for novel ligands based on the this compound scaffold would be:

Pharmacophore Model Generation: Identifying the key chemical features of the molecule that are crucial for its interaction with a biological target. This can be done based on a set of known active molecules or the ligand-binding site of a target protein.

Database Preparation: A large database of chemical compounds, such as the ZINC database, is prepared for screening. The compounds in the database are typically represented as multiple low-energy conformations.

Virtual Screening: The pharmacophore model is used to search the database for molecules that match the defined features and their spatial arrangement.

Hit Filtering and Optimization: The initial hits from the virtual screening are further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and subjected to molecular docking to predict their binding affinity more accurately. Promising candidates can then be synthesized and tested experimentally.

This approach has been successfully used to identify novel inhibitors for various targets. For example, a pharmacophore-based virtual screening campaign was used to discover new inhibitors of BRD4, a protein implicated in cancer. nih.gov

Molecular Dynamics Simulations to Elucidate Ligand-Protein Binding Mechanisms

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations can provide detailed insights into the dynamic nature of its interaction with a target protein, which is something that static methods like molecular docking cannot fully capture.

An MD simulation of the this compound-protein complex would typically involve the following steps:

System Setup: The initial coordinates of the complex are often taken from a molecular docking study. The complex is then placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: The forces on each atom are calculated using a force field (e.g., AMBER, CHARMM), and Newton's equations of motion are solved to simulate the movement of the atoms over a period of time, typically nanoseconds to microseconds.

Trajectory Analysis: The resulting trajectory, which is a record of the positions, velocities, and energies of all atoms over time, is analyzed to understand the dynamics of the system.

Key information that can be obtained from MD simulations includes:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, the stability of the binding pose can be assessed.

Conformational Changes: MD simulations can reveal how the protein and ligand change their conformations upon binding and during the course of the interaction. This can be crucial for understanding phenomena like induced fit and allosteric regulation. mdpi.com

Interaction Analysis: The simulation trajectory can be analyzed to identify key amino acid residues that form persistent interactions (e.g., hydrogen bonds) with the ligand.

Binding Free Energy Calculations: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

For instance, MD simulations combined with a Markov model were used to study the inhibitory mechanism of an allosteric inhibitor on Bromodomain-Containing Protein 4 (BRD4), revealing conformational changes that were not apparent from static structures. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To develop a QSAR model for derivatives of this compound, a dataset of compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties.

The process of building a QSAR model involves:

Data Collection: Gathering a set of structurally related compounds with their corresponding biological activities.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

QSAR studies on coumarin derivatives have been successfully conducted for various biological activities. For example, a QSAR model was developed for the antioxidant activity of 37 new coumarin derivatives, which revealed that complexity, H-bond donor capacity, and lipophilic character are important parameters for this activity. nih.gov Another study developed a 2D-QSAR model for the anticancer activity of coumarin derivatives, finding that the inhibitory activity was strongly related to the dipole moment and the number of hydrogen bond donors. nih.gov

A validated QSAR model for this compound derivatives could be used to:

Predict the biological activity of newly designed compounds before they are synthesized.

Identify the key structural features that are important for the desired activity.

Guide the optimization of lead compounds to improve their potency and other properties.

Table 3: Mentioned Compounds

Compound Name
This compound
3-formyl-4-hydroxycoumarin
6-bromo-4-chloro-3-formyl coumarin

Future Directions and Emerging Research Avenues for 8 Bromo 4 Hydroxy 2h Chromen 2 One

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility and Efficiency

The future development and application of 8-Bromo-4-hydroxy-2H-chromen-2-one and its derivatives are contingent upon the availability of efficient and scalable synthetic routes. While classical methods for coumarin (B35378) synthesis exist, emerging research focuses on greener, faster, and higher-yielding methodologies.

A significant area of advancement lies in the use of microwave-assisted organic synthesis (MAOS). For related 4-hydroxy-chromene-2-one derivatives, microwave irradiation has been shown to dramatically increase reaction yields (up to 87-94%) and reduce reaction times compared to conventional heating methods. nih.gov This technique, often performed under solvent-free conditions, minimizes the use of toxic solvents and simplifies product purification, offering a more sustainable approach for the synthesis of this compound. nih.gov

Another promising avenue is the refinement of regioselective bromination techniques. The precise introduction of a bromine atom at the C-8 position is critical. Strategies for the related 8-bromo-4H-chromen-4-one scaffold involve using specific brominating agents like N-bromosuccinimide (NBS) or pyridinium (B92312) tribromide under controlled conditions to ensure high regioselectivity. Future research could focus on adapting and optimizing these methods for the 4-hydroxy-2H-chromen-2-one core, potentially exploring novel catalysts or reaction media to improve efficiency and minimize by-products. The use of biogenic nanoparticles as catalysts also represents an innovative and environmentally friendly synthetic strategy that warrants exploration. core.ac.uk

Synthetic Method Key Advantages Potential for this compound
Microwave-Assisted SynthesisIncreased yields, reduced reaction times, solvent-free conditions. nih.govFaster, more efficient, and greener production. nih.gov
Regioselective BrominationPrecise control over the position of bromination. High-purity synthesis by ensuring correct isomer formation.
Biogenic Nanoparticle CatalysisEnvironmentally friendly, novel catalytic activity. core.ac.ukDevelopment of sustainable and innovative synthetic routes. core.ac.uk

Development of Advanced Derivatization Strategies for Diversified Compound Libraries

The this compound molecule is an ideal starting point for creating large, diverse libraries of related compounds for high-throughput screening. Advanced derivatization strategies will be crucial for exploring the structure-activity relationships (SAR) of this scaffold.

Future efforts will likely concentrate on modifying key positions of the coumarin ring. For instance, the 4-hydroxy group can be esterified or etherified to introduce a wide range of functional groups. Similarly, the bromine atom at the 8-position can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl substituents. Research on other chromenone cores has demonstrated that creating derivatives with varied halogen atoms or benzamido residues can yield compounds with tunable efficacy for specific biological targets. acs.org

Furthermore, using precursors like 3-acetylcoumarins or 3-bromoacetylcoumarins allows for the construction of complex heterocyclic systems fused or attached to the primary coumarin ring, such as pyrazoles, pyridines, and thiazoles. mdpi.comresearchgate.net This approach significantly expands the chemical space accessible from the 8-bromo-4-hydroxycoumarin core, providing a rich pool of candidates for biological evaluation.

Identification of New Molecular Targets and Signaling Pathways for Biological Intervention

The coumarin scaffold is known to interact with a multitude of biological targets. While the specific targets of this compound are not yet fully elucidated, research on analogous compounds provides a roadmap for future investigations. Derivatives of the closely related chromen-4-one have been developed as potent and selective ligands for G protein-coupled receptors (GPCRs) like GPR55, which is implicated in inflammation, pain, and cancer. acs.org

Other identified targets for coumarin-type molecules include the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key player in DNA repair, and various serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A), which are important in neuroscience. mdpi.com The modulation of critical signaling pathways is another promising area. For example, certain coumarin derivatives have been shown to inhibit the pro-inflammatory NF-κB (nuclear factor-kappa B) pathway and to activate the CREB (cAMP-response-element binding protein) signaling pathway, which is involved in neuroprotection. nih.govnih.gov

Future research should employ a combination of target-based screening and phenotypic assays to identify the specific molecular interactors of this compound and its derivatives. This will be essential for understanding their mechanisms of action and for developing them into potential therapeutic agents for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. frontiersin.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These computational tools can be powerfully applied to the this compound scaffold to accelerate research and improve outcomes.

Generative AI models can design novel derivatives of the parent compound in silico, exploring a vast chemical space to identify candidates with optimized properties, such as enhanced binding affinity for a specific target or improved pharmacokinetic profiles. nih.gov Predictive ML models can be trained on existing data from coumarin libraries to forecast the biological activity, toxicity, and other relevant characteristics of new, untested derivatives, thereby prioritizing the most promising compounds for synthesis and experimental validation.

Furthermore, AI can be instrumental in planning synthetic routes. Retrosynthesis prediction tools, which use deep learning to work backward from a target molecule, can propose efficient and cost-effective pathways for synthesizing complex derivatives of this compound. nih.gov This integration of AI and ML promises to streamline the entire discovery pipeline, from initial design to final synthesis.

AI/ML Application Description Impact on Research
Generative DesignAI models create novel molecular structures based on the core scaffold. nih.govRapid identification of new candidate compounds with desired properties. nih.gov
Predictive ModelingML algorithms predict biological activity and physicochemical properties.Prioritization of synthetic efforts on the most promising molecules.
Retrosynthesis PredictionAI suggests optimal synthetic pathways for target molecules. nih.govMore efficient and resource-effective chemical synthesis. nih.gov

Potential for Applications in Material Science beyond Biological Systems (e.g., Dyes, Liquid Crystals)

While the primary focus for many coumarin derivatives has been biological, their inherent chemical structures also make them attractive candidates for applications in material science. Coumarins are well-known for their fluorescent properties, and their scaffold is a core component of many commercial dyes and optical brighteners. nih.gov

The specific structure of this compound, with its electron-withdrawing bromine atom and electron-donating hydroxyl group, could give rise to interesting photophysical properties, such as solvatochromism (color change with solvent polarity) or aggregation-induced emission. These characteristics are highly sought after for developing advanced fluorescent probes for chemical sensing or bio-imaging.

The planar nature of the coumarin ring system facilitates π–π stacking interactions, which are crucial for the self-assembly of molecules. nih.gov This suggests a potential for designing derivatives of this compound that could form ordered structures like liquid crystals or organic semiconductors. The bromine atom provides a site for further modification to tune the molecule's shape and intermolecular interactions, potentially leading to the creation of novel functional materials with tailored optical or electronic properties. Future research in this area could unlock entirely new technological applications for this versatile compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for regioselective bromination at the 8-position of 4-hydroxycoumarin?

  • Methodology : Regioselective bromination can be achieved using electrophilic aromatic substitution. The 4-hydroxyl group activates the coumarin ring at specific positions. To target the 8-position, use brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C). Monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/water) yields >85% purity .
  • Key Challenge : Competing bromination at the 3- or 6-positions due to electronic effects. Adjust solvent polarity and stoichiometry to favor 8-substitution.

Q. Which spectroscopic techniques are most effective for confirming the structure of 8-bromo-4-hydroxy-2H-chromen-2-one?

  • Methodology :

  • NMR : 1^1H NMR reveals deshielded aromatic protons near the bromine (δ 7.5–8.2 ppm). 13^{13}C NMR confirms the carbonyl (C=O) at ~160 ppm and C-Br at ~115 ppm.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (theoretical: 255.97 g/mol) and isotopic patterns characteristic of bromine (1:1 for 79^{79}Br/81^{81}Br).
  • FT-IR : Detect hydroxyl (3200–3500 cm1^{-1}) and carbonyl (1680–1720 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks for this compound?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELX software for refinement. Key steps:

Grow crystals via slow evaporation (solvent: DMSO/water).

Analyze hydrogen bonds (e.g., O–H⋯O=C interactions) using graph-set notation (e.g., D(2)D(2) motifs).

Address disorder using SQUEEZE (PLATON) for solvent-masked regions .

  • Example : In related bromochromenones, intramolecular H-bonds between 4-OH and carbonyl stabilize planar ring systems, while intermolecular bonds influence packing .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic sites (C-8 Br is susceptible to SN_NAr with amines/thiols).
  • Molecular Dynamics : Simulate solvation effects in DMSO to assess reaction feasibility .
    • Case Study : For 6-bromo analogs, leaving-group ability (Br^-) correlates with charge density at C-Br (Mulliken charges: −0.25 e) .

Q. How do contradictory bioactivity results arise in antimicrobial assays, and how can they be resolved?

  • Methodology :

  • Assay Design : Use standardized protocols (CLSI guidelines) with positive controls (e.g., ciprofloxacin). Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
  • Data Analysis : Address discrepancies via dose-response curves (IC50_{50}) and statistical validation (ANOVA, p < 0.05).
  • Mechanistic Insight : Conflicting results may stem from efflux pump activity in resistant strains. Combine with efflux inhibitors (e.g., PAβN) to clarify .

Q. What strategies mitigate challenges in scaling up bromochromenone synthesis while maintaining regioselectivity?

  • Methodology :

  • Flow Chemistry : Use microreactors for precise temperature control, reducing side reactions.
  • Catalysis : Screen Pd/C or CuBr2_2 to enhance bromination efficiency.
  • Process Analytics : In-line FTIR monitors intermediate formation, enabling real-time adjustments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.